An In-depth Technical Guide to 5-Bromo-1-methylisoindoline Hydrochloride
An In-depth Technical Guide to 5-Bromo-1-methylisoindoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthesis pathway, and a speculative look into the potential biological activity of 5-Bromo-1-methylisoindoline hydrochloride. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Core Chemical Properties
5-Bromo-1-methylisoindoline hydrochloride is a halogenated derivative of methylisoindoline. While extensive experimental data is not widely available in public literature, a summary of its fundamental chemical properties has been compiled from various chemical databases and supplier specifications. The majority of the physical properties listed below are computational estimates.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrClN | [1][2][3] |
| Molecular Weight | 248.55 g/mol | [1][2][4] |
| CAS Number | 1849195-68-1 (racemate)[4] 2331211-82-4 ((S)-enantiomer)[2] 223595-18-4 ((R)-enantiomer)[3] | Various |
| Purity (Typical) | ≥98% | [4][5] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| Topological Polar Surface Area | 12.03 Ų (computed) | [4] |
| LogP | 3.0351 (computed) | [4] |
| Hydrogen Bond Donors | 1 (computed) | [4] |
| Hydrogen Bond Acceptors | 1 (computed) | [4] |
| Rotatable Bond Count | 0 (computed) | [4] |
Synthesis and Experimental Protocols
Disclaimer: This proposed protocol is illustrative and has not been experimentally validated. It is intended to provide a theoretical framework for the synthesis of 5-Bromo-1-methylisoindoline hydrochloride.
Proposed Synthetic Pathway
Step-by-Step Experimental Protocol (Hypothetical)
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Acetylation of 5-Bromoindole: 5-bromoindole is reacted with acetic anhydride in the presence of a base such as pyridine or sodium acetate to yield 1-acetyl-5-bromoindole. The reaction is typically carried out at room temperature, and the product is isolated by precipitation and filtration.
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Reduction of 1-Acetyl-5-bromoindole: The acetylated intermediate is then reduced to the corresponding indoline. A common method for this transformation is the use of sodium borohydride in a suitable solvent like acetic acid. This reduction selectively saturates the C2-C3 double bond of the indole ring.
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Deacetylation of 1-Acetyl-5-bromoindoline: The acetyl protecting group is removed by acid-catalyzed hydrolysis. Refluxing the acetylated indoline in aqueous hydrochloric acid will yield 5-bromoindoline.
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N-Methylation of 5-Bromoindoline (Eschweiler-Clarke Reaction): The secondary amine of 5-bromoindoline is methylated using a mixture of paraformaldehyde and formic acid. This reaction, known as the Eschweiler-Clarke reaction, is a reductive amination process that introduces a methyl group onto the nitrogen atom.
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Salt Formation: The final free base, 5-bromo-1-methylisoindoline, is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate. Anhydrous hydrochloric acid (either as a gas or a solution in an organic solvent) is then added to precipitate the hydrochloride salt. The resulting solid is collected by filtration and dried under vacuum.
Spectral Data
Specific experimental spectral data (NMR, IR, Mass Spectrometry) for 5-Bromo-1-methylisoindoline hydrochloride are not available in the public domain. Researchers undertaking the synthesis of this compound would need to perform full spectral characterization to confirm its identity and purity.
Potential Biological Activity and Signaling Pathways
While there is no direct research on the biological activity of 5-Bromo-1-methylisoindoline hydrochloride, some related compounds have been investigated for their affinity to dopamine receptors. Dopamine receptors are a class of G protein-coupled receptors that are prominent in the central nervous system and are implicated in a variety of neurological and psychiatric disorders.
Disclaimer: The following discussion and diagram are speculative and based on the activity of structurally related molecules. The actual biological target and mechanism of action of 5-Bromo-1-methylisoindoline hydrochloride have not been determined.
Given the structural similarities to other dopamine receptor ligands, it is hypothesized that 5-Bromo-1-methylisoindoline hydrochloride might interact with dopamine signaling pathways. Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. These two families typically have opposing effects on the intracellular signaling molecule cyclic AMP (cAMP).
Hypothetical Dopamine Receptor Signaling Pathway
The diagram below illustrates a simplified, generalized dopamine signaling cascade.
In this speculative model, 5-Bromo-1-methylisoindoline hydrochloride could potentially act as either an agonist or an antagonist at D1-like or D2-like dopamine receptors, thereby modulating the downstream production of cAMP and subsequent cellular responses. Further research, including binding assays and functional studies, would be necessary to validate this hypothesis and determine the specific pharmacological profile of this compound.
Conclusion
5-Bromo-1-methylisoindoline hydrochloride is a research chemical with potential for further investigation, particularly in the context of neuropharmacology. This guide provides the currently available chemical information and a theoretical framework for its synthesis and potential biological activity. It is hoped that this document will serve as a valuable starting point for researchers interested in exploring the properties and applications of this and related compounds.
